molecular formula C12H17NS B13027184 6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine

6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine

Cat. No.: B13027184
M. Wt: 207.34 g/mol
InChI Key: OTABWRPPRPFBJX-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine is a complex organic compound featuring a unique bicyclic structure with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the bicyclic core, followed by functionalization to introduce the amine group.

    Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, forming the bicyclic structure.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amine group, converting it to various derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, 6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure could lead to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure and the presence of the thiophene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-one: Similar structure but with a ketone group.

Uniqueness

The presence of the amine group in 6,6-Dimethyl-1,2,3,5,6,7-hexahydrodicyclopenta[B,D]thiophen-3-amine makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

10,10-dimethyl-7-thiatricyclo[6.3.0.02,6]undeca-1(8),2(6)-dien-5-amine

InChI

InChI=1S/C12H17NS/c1-12(2)5-8-7-3-4-9(13)11(7)14-10(8)6-12/h9H,3-6,13H2,1-2H3

InChI Key

OTABWRPPRPFBJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)SC3=C2CCC3N)C

Origin of Product

United States

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